1-Chloro-7-methoxynaphthalene
Description
1-Chloro-7-methoxynaphthalene (CAS: 550998-27-1) is a substituted naphthalene derivative featuring a chlorine atom at position 1 and a methoxy group at position 5. This compound is synthesized via two primary routes: (1) reaction of 7-methoxy-1-naphthylamine with tert-butyl nitrite, and (2) direct chlorination of 7-methoxynaphthalene derivatives . The chlorine and methoxy substituents impart distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its molecular weight is 202.65 g/mol, with the formula C₁₁H₉ClO.
Properties
CAS No. |
550998-27-1 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
1-chloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H9ClO/c1-13-9-6-5-8-3-2-4-11(12)10(8)7-9/h2-7H,1H3 |
InChI Key |
JDSWHTLMVDIJJD-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CC=C2Cl)C=C1 |
Canonical SMILES |
COC1=CC2=C(C=CC=C2Cl)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Substituted naphthalenes vary significantly in reactivity and applications based on substituent type, position, and electronic effects. Below is a comparative analysis:
Key Observations:
- Halogen vs. Methoxy/Hydroxy Groups: Chlorine and bromine at C1 enhance electrophilic substitution reactivity compared to methoxy or hydroxy groups. Bromine’s larger size facilitates participation in Suzuki-Miyaura couplings .
- Hydrogen Bonding: Compounds with hydroxy groups (e.g., 2-hydroxy-7-methoxynaphthalene derivatives) exhibit intramolecular hydrogen bonding, influencing crystal packing and melting points .
Crystallographic and Physicochemical Behavior
- Crystal Packing: Chloro- and bromo-substituted naphthalenes exhibit denser packing due to halogen interactions. In contrast, hydroxy-substituted derivatives (e.g., (2-hydroxy-7-methoxynaphthalen-1-yl)methanone) form intermolecular hydrogen bonds, leading to layered structures .
- Solubility : Methoxy groups enhance solubility in organic solvents, while chlorine reduces polarity slightly compared to hydroxy groups .
Toxicological Profiles
While specific data for this compound are absent, related naphthalene derivatives (e.g., methylnaphthalenes) show respiratory and hepatic toxicity in animal models. Chlorinated analogs may pose higher environmental persistence, though methoxy groups could mitigate bioaccumulation .
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